Valdecoxib Impurity B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valdecoxib Impurity B is a degradation product of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Valdecoxib is used to treat osteoarthritis, rheumatoid arthritis, and dysmenorrhea. Impurities like this compound are important in pharmaceutical research for quality control, method validation, and stability studies .
Preparation Methods
Valdecoxib Impurity B can be synthesized through a multi-step reaction process. One method involves the use of chlorosulfonic acid and dichloromethane at 0°C, followed by refluxing. The reaction is then continued with pyridine at 110-115°C for 9 hours . This method ensures the formation of the impurity with high yield and purity.
Chemical Reactions Analysis
Valdecoxib Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to ensure the desired product formation .
Scientific Research Applications
Valdecoxib Impurity B is utilized in several scientific research applications:
Pharmaceutical Research: It is used in the development and validation of analytical methods for the detection and quantification of impurities in drug formulations.
Biological Studies: Research on the biological effects of this compound helps in understanding the metabolism and potential toxicity of Valdecoxib.
Industrial Applications: It is used in stability studies to ensure the quality and safety of pharmaceutical products over time.
Mechanism of Action
The mechanism of action of Valdecoxib Impurity B is not as well-studied as Valdecoxib itself. it is known that Valdecoxib selectively inhibits the COX-2 enzyme, which is crucial for the mediation of inflammation and pain. This inhibition reduces the production of prostaglandins, thereby alleviating symptoms of inflammation .
Comparison with Similar Compounds
Valdecoxib Impurity B can be compared with other impurities and related compounds such as:
Valdecoxib Dimer: Another impurity formed during the synthesis of Valdecoxib.
Valdecoxib Sulfonic Acid: A degradation product that forms under acidic conditions.
1-Hydroxy Valdecoxib: A metabolite of Valdecoxib that is formed in the body.
This compound is unique due to its specific formation conditions and its role in the comprehensive analysis of Valdecoxib’s stability and safety.
Biological Activity
Valdecoxib Impurity B is a compound associated with the nonsteroidal anti-inflammatory drug (NSAID) valdecoxib, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic effects and safety profiles. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Valdecoxib is a selective COX-2 inhibitor used primarily for its anti-inflammatory, analgesic, and antipyretic properties in conditions such as osteoarthritis and rheumatoid arthritis. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, valdecoxib's selectivity for COX-2 reduces gastrointestinal side effects commonly associated with non-selective NSAIDs .
Key Pharmacokinetic Properties:
Property | Value |
---|---|
Oral Bioavailability | 83% |
Protein Binding | 98% |
Half-life | 8-11 hours |
Metabolism | Hepatic (CYP3A4 and 2C9) |
Excretion | Primarily renal |
Inhibition of Prostaglandin Synthesis
Valdecoxib, through its action on COX-2, inhibits the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This mechanism is critical in alleviating symptoms associated with inflammatory conditions .
Case Studies and Research Findings
- Clinical Efficacy : In clinical trials involving over 4,000 patients, valdecoxib demonstrated significant efficacy in treating osteoarthritis and rheumatoid arthritis compared to placebo. It was shown to be comparable to naproxen in managing pain associated with primary dysmenorrhea .
- Safety Profile : Valdecoxib exhibited a lower incidence of gastrointestinal complications compared to traditional NSAIDs. Studies indicated that it did not significantly affect platelet function, suggesting a favorable safety profile regarding bleeding risks .
- Comparative Studies : In a study comparing various NSAIDs, valdecoxib was found to produce fewer endoscopic gastroduodenal ulcers than ibuprofen and diclofenac, highlighting its potential as a safer alternative for patients at risk for NSAID-induced gastrointestinal issues .
Potential Implications of this compound
The presence of impurities like this compound can influence the overall pharmacological profile of the drug formulation. Understanding these impurities is essential for assessing their impact on therapeutic efficacy and safety:
- Toxicological Assessments : Further research is needed to evaluate the toxicological implications of this compound. Studies should focus on its metabolic pathways and potential adverse effects when administered alongside valdecoxib.
- Regulatory Considerations : Regulatory agencies require comprehensive data on impurities in pharmaceutical products to ensure patient safety. The characterization of this compound will be crucial for compliance with these regulations.
Properties
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O6S2/c1-21-29(31(33-40-21)25-9-5-3-6-10-25)23-13-17-27(18-14-23)42(36,37)35-43(38,39)28-19-15-24(16-20-28)30-22(2)41-34-32(30)26-11-7-4-8-12-26/h3-20,35H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUYPVXQEAKTGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=C(C=C4)C5=C(ON=C5C6=CC=CC=C6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.